1-(3-Bromopropoxy)-4-methoxybenzene
Overview
Description
The description of an organic compound like “1-(3-Bromopropoxy)-4-methoxybenzene” would typically include its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be part of its description.
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve a detailed examination of these reactions, including the reagents and conditions used, and the mechanism of each reaction.Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used for this purpose.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with different reagents under various conditions, and studying the mechanisms of these reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility in different solvents, and its chemical stability. Techniques such as differential scanning calorimetry (DSC) can be used to study the compound’s thermal properties.Scientific Research Applications
Environmental Analysis : Research by Führer and Ballschmiter (1998) examined halogenated methoxybenzenes like bromochloromethoxybenzenes in the marine troposphere, suggesting an anthropogenic origin for chloroanisoles and a biogenic origin for bromoanisoles. This study highlights the environmental presence and potential impacts of similar compounds (Führer & Ballschmiter, 1998).
Chemical Synthesis : Esteves, Ferreira, and Medeiros (2007) demonstrated the electrochemical reduction of bromoethers, including compounds similar to 1-(3-Bromopropoxy)-4-methoxybenzene, leading to high yields of tetrahydrofuran derivatives. This suggests its potential use in synthetic organic chemistry (Esteves, Ferreira, & Medeiros, 2007).
Material Science : Jin et al. (2016) explored the use of bromomethyl methoxybenzene derivatives in polymer solar cells, demonstrating improved photovoltaic performance. This research points to its utility in enhancing energy conversion efficiency in solar cell technology (Jin et al., 2016).
Organic Electronics : The study by Toyota, Kawasaki, Nakamura, and Yoshifuji (2003) involved the synthesis of sterically protected diphosphene and fluorenylidenephosphine using bulky bromobenzene derivatives. Their findings contribute to the development of materials with specific electronic properties (Toyota et al., 2003).
Fragrance Industry : Scrivanti, Bertoldini, Beghetto, and Matteoli (2008) utilized derivatives of bromomethoxybenzene in the synthesis of floral fragrances, indicating its application in the fragrance industry (Scrivanti et al., 2008).
Liquid Crystals : Bertini, Perrin, Sinou, Thozet, and Vill (2003) conducted research on liquid crystals derived from trioxadecalin, which involved reactions with bromomethoxybenzene derivatives. This research is significant for the development of new liquid crystal materials (Bertini et al., 2003).
Atmospheric Chemistry : Sun, Cao, Zhang, Li, and He (2016) investigated the reaction of methoxybenzene with ozone, providing insight into atmospheric reactions involving methoxybenzene derivatives. This study is relevant for understanding air pollution dynamics (Sun et al., 2016).
Safety And Hazards
The safety and hazards associated with a compound are typically determined through toxicological studies. This can include studying the compound’s acute and chronic toxicity, its potential for causing cancer (carcinogenicity), its potential for causing genetic mutations (mutagenicity), and its potential for causing birth defects (teratogenicity).
Future Directions
Future directions could involve further studies on the compound’s synthesis, its reactions, its mechanism of action, and its safety. This could also involve developing new synthetic methods, discovering new reactions, finding new biological targets, or improving the compound’s safety profile.
Please note that the above is a general description of how these analyses are typically conducted, and the specific details can vary depending on the compound and the available resources. For a specific compound like “1-(3-Bromopropoxy)-4-methoxybenzene”, you would need to consult the relevant scientific literature or conduct experimental studies.
properties
IUPAC Name |
1-(3-bromopropoxy)-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLXODLTOAZUTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284604 | |
Record name | 1-(3-bromopropoxy)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropoxy)-4-methoxybenzene | |
CAS RN |
6267-37-4 | |
Record name | 6267-37-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-bromopropoxy)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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